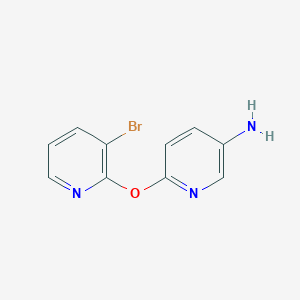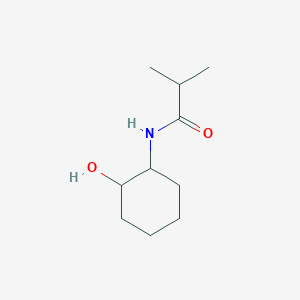![molecular formula C9H14N2O3 B8631328 [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol](/img/structure/B8631328.png)
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol is a heterocyclic organic compound that features a pyridine ring substituted with aminoethoxy and hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 2,6-bis(hydroxymethyl)pyridine derivative reacts with an aminoethoxy compound under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the substituents.
Substitution: The aminoethoxy group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Products include 4-[2-Aminoethoxy]-2,6-diformylpyridine or 4-[2-Aminoethoxy]-2,6-dicarboxypyridine.
Reduction: Reduced derivatives of the pyridine ring or the substituents.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminoethoxy and hydroxymethyl groups can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Hydroxymethylpyridine: Lacks the aminoethoxy group, making it less versatile in terms of functionalization.
2,6-Dihydroxymethylpyridine: Similar structure but without the aminoethoxy group, affecting its reactivity and applications.
4-Aminoethoxypyridine: Lacks the hydroxymethyl groups, which may limit its use in certain reactions.
Uniqueness
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol is unique due to the presence of both aminoethoxy and hydroxymethyl groups, providing a balance of reactivity and functionality. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H14N2O3/c10-1-2-14-9-3-7(5-12)11-8(4-9)6-13/h3-4,12-13H,1-2,5-6,10H2 |
InChIキー |
DYSHJLWOUURIBP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CO)CO)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


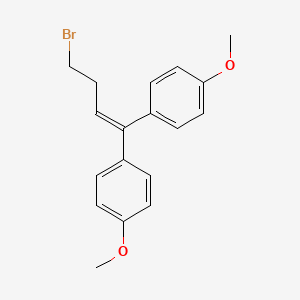
![(6-Bromopyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B8631250.png)
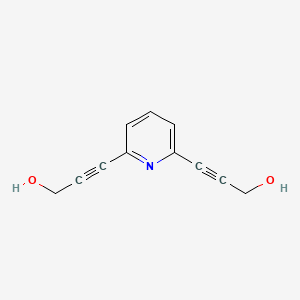

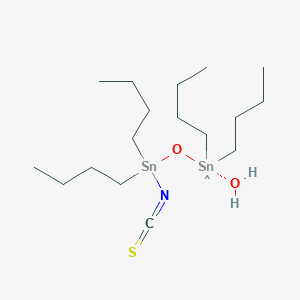
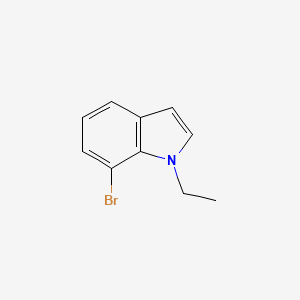
![2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]-](/img/structure/B8631282.png)
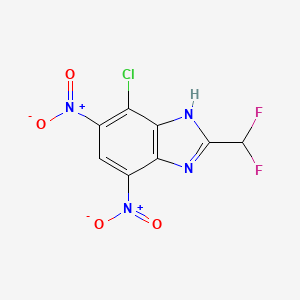
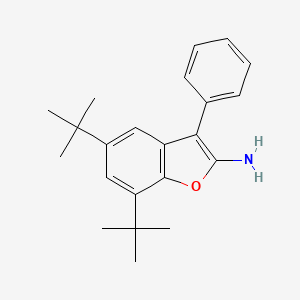
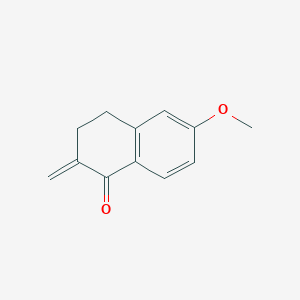
![tert-Butyl ((2R,3S)-7-fluoro-2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8631315.png)
